N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide
Overview
Description
Preparation Methods
The synthesis of N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide typically involves the reaction of 2-chloroacetyl chloride with 4-(2-aminoethyl)phenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or oximes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include triethylamine, sodium hydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity . This interaction can affect various cellular pathways and processes, depending on the specific target and context.
Comparison with Similar Compounds
N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide can be compared with other similar compounds, such as:
N-(4-(2-chloroacetyl)phenyl)acetamide: This compound has a similar structure but lacks the ethyl group, which may affect its reactivity and applications.
2-chloro-N-(4-phenyl)acetamide: This compound has a similar acetamide group but differs in the substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the chloroacetyl and ethyl groups, which confer distinct chemical properties and reactivity.
Biological Activity
N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide, a compound featuring a chloroacetyl group attached to a phenyl ring, has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antibacterial, antitumor, and anti-inflammatory activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates the presence of a chloroacetyl moiety, which is often associated with various biological activities.
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating several acetamide derivatives found that:
- Activity Spectrum : Compounds demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 25 µg/mL, indicating potent antibacterial effects .
Table 1: Antibacterial Activity of Acetamide Derivatives
Compound | MIC (µg/mL) | Bacteria Tested |
---|---|---|
This compound | 25 | Staphylococcus aureus, Klebsiella pneumoniae |
Other derivatives | 50-100 | Various strains |
Antitumor Activity
The compound's structural analogs have been evaluated for antitumor activity. In vitro studies indicated that:
- Cell Lines : Compounds were tested against various cancer cell lines, including L1210 leukemia.
- IC50 Values : Some derivatives showed IC50 values below 5 µg/mL, suggesting strong cytotoxic effects against cancer cells .
Table 2: Antitumor Activity of Related Compounds
Compound | IC50 (µg/mL) | Cell Line Tested |
---|---|---|
This compound | <5 | L1210 leukemia |
Other related compounds | 1.61 - 1.98 | Various cancer cell lines |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Studies suggest that:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- In Vivo Studies : Animal models demonstrated reduced inflammation markers following treatment with related compounds .
Case Studies and Research Findings
- Chalcone Derivatives : A study synthesized chalcone derivatives containing chloroacetyl groups, which exhibited notable anti-inflammatory and antibacterial activities. The results indicated that modifications in the phenyl ring significantly influenced biological activity .
- Thiazole Analogues : Research on thiazole-bearing compounds revealed that structural modifications could enhance antitumor and antibacterial properties. The presence of electron-donating groups was crucial for activity enhancement .
- Clinical Implications : The diverse biological activities of compounds similar to this compound highlight their potential as lead compounds in drug development for infectious diseases and cancer therapy.
Properties
IUPAC Name |
N-[2-[4-(2-chloroacetyl)phenyl]ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(15)14-7-6-10-2-4-11(5-3-10)12(16)8-13/h2-5H,6-8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBTUZLVPGGQGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63077-41-8 | |
Record name | N-{2-[4-(2-chloroacetyl)phenyl]ethyl}acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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